
N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, which makes it a useful tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to take necessary precautions while handling it in the lab.
Direcciones Futuras
There are several future directions for the study of N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide. One of the future directions is the development of new analogs of this compound that have improved potency and specificity. Another future direction is the study of the potential use of this compound in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Additionally, the use of this compound as a diagnostic tool in the field of imaging is an area that requires further investigation.
Conclusion:
In conclusion, N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide is a chemical compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. The synthesis method of this compound involves the reaction of isochroman-3-carboxaldehyde with N-methyl-2-aminobenzenesulfonamide in the presence of a catalyst. This compound has several advantages and limitations for lab experiments and several future directions for research.
Métodos De Síntesis
The synthesis of N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide involves the reaction of isochroman-3-carboxaldehyde with N-methyl-2-aminobenzenesulfonamide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool in the field of imaging.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-19(24(20,21)18-10-6-5-9-17(18)22-2)12-16-11-14-7-3-4-8-15(14)13-23-16/h3-10,16H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMUDOZSXKEIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-2-methoxy-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
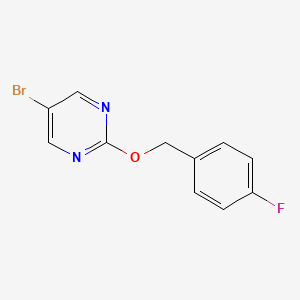
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)
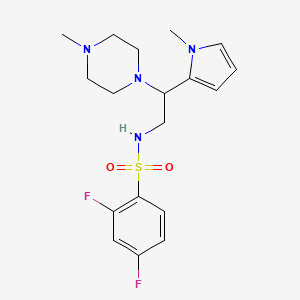
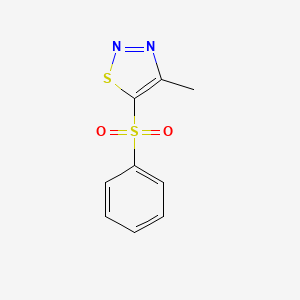
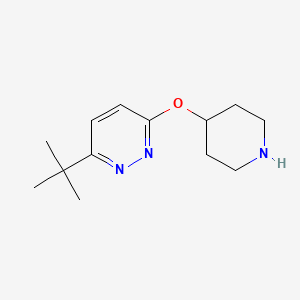
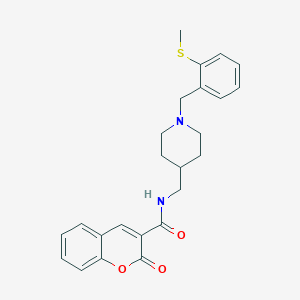
![4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2903264.png)
![1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine](/img/structure/B2903265.png)
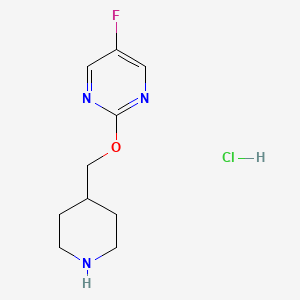

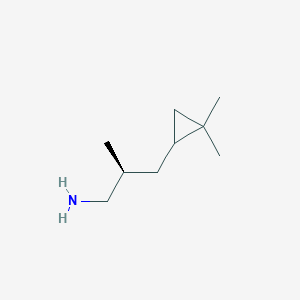
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)